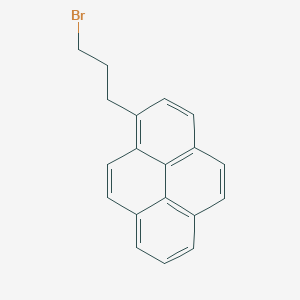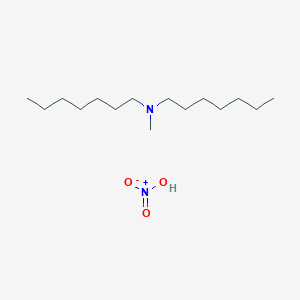![molecular formula C19H23AsO2 B14604337 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol CAS No. 61025-05-6](/img/structure/B14604337.png)
1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a diphenylarsoryl group
Preparation Methods
The synthesis of 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diphenylarsine chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The diphenylarsoryl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Diphenylarsine oxide: A compound with a diphenylarsoryl group but lacking the cyclohexane ring.
1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol: A structurally similar compound with a diphenylphosphoryl group instead of a diphenylarsoryl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61025-05-6 |
|---|---|
Molecular Formula |
C19H23AsO2 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-(diphenylarsorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23AsO2/c21-19(14-8-3-9-15-19)16-20(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,21H,3,8-9,14-16H2 |
InChI Key |
MUQMSLRYVSZJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)





![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)



![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)

